Carbazole derivative 1

Solubility Oral bioavailability Formulation

Carbazole derivative 1 (2-Fluoro-7-[(3-pyridinyl)methyl]-9H-carbazole, CAS 164914-28-7) is a synthetic carbazole analogue that acts as a potent and selective inhibitor of steroidal 17,20‑lyase (CYP17A1), the enzyme that converts C21 steroids into androgens and oestrogens. The compound belongs to a series of substituted carbazoles disclosed in patent WO1996014090A1, where the monohydrochloride salt is specifically highlighted for its exceptionally high aqueous solubility and oral bioavailability relative to other free-base carbazole derivatives in the series.

Molecular Formula C18H13FN2
Molecular Weight 276.3 g/mol
Cat. No. B1663468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbazole derivative 1
SynonymsCarbazole derivative 1
Molecular FormulaC18H13FN2
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)F
InChIInChI=1S/C18H13FN2/c19-14-4-6-16-15-5-3-12(8-13-2-1-7-20-11-13)9-17(15)21-18(16)10-14/h1-7,9-11,21H,8H2
InChIKeyLFCQNAOJQWIHSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbazole Derivative 1 for Androgen and Estrogen Suppression Research: A 17,20-Lyase Inhibitor with Differentiated Solubility and Bioavailability


Carbazole derivative 1 (2-Fluoro-7-[(3-pyridinyl)methyl]-9H-carbazole, CAS 164914-28-7) is a synthetic carbazole analogue that acts as a potent and selective inhibitor of steroidal 17,20‑lyase (CYP17A1), the enzyme that converts C21 steroids into androgens and oestrogens [1]. The compound belongs to a series of substituted carbazoles disclosed in patent WO1996014090A1, where the monohydrochloride salt is specifically highlighted for its exceptionally high aqueous solubility and oral bioavailability relative to other free-base carbazole derivatives in the series [2]. Unlike its close structural analogue YM116 (2-(1H‑imidazol‑4‑ylmethyl)-9H‑carbazole), which carries an imidazole-containing side chain, Carbazole derivative 1 features a 2‑fluoro substituent and a 3‑pyridinylmethyl group at the 7‑position—a substitution pattern that confers distinct physicochemical properties and targeted enzyme inhibition [1][2].

Why Generic Substitution of Carbazole Derivative 1 with Other CYP17A1 Inhibitors Compromises Experimental Reproducibility


Carbazole‑based 17,20‑lyase inhibitors cannot be treated as interchangeable tool compounds because minor structural modifications produce large differences in solubility, oral bioavailability, and enzyme inhibition kinetics. The patent literature explicitly distinguishes the monohydrochloride salt of Carbazole derivative 1 from other compounds in the series for its “exceptionally high solubility and oral bio‑availability” [1], while the closely related YM116 (2‑(1H‑imidazol‑4‑ylmethyl)‑9H‑carbazole) exhibits a different heterocyclic side chain that alters its binding mode and pharmacokinetic profile [2]. Directly substituting either compound without accounting for these differences risks inconsistent in vivo exposure, divergent target engagement, and irreproducible pharmacodynamic outcomes in androgen‑ or oestrogen‑dependent disease models.

Quantitative Differentiation Evidence for Carbazole Derivative 1 vs. Closest Structural Analogues


Aqueous Solubility of Carbazole Derivative 1 Monohydrochloride vs. Free-Base Carbazole Derivatives in the Same Patent Series

Patent WO1996014090A1 explicitly singles out 2-fluoro-7-(3-pyridinylmethyl)-9H-carbazole monohydrochloride (Carbazole derivative 1 salt) as possessing “exceptionally high solubility and oral bio‑availability” in contrast to the broader class of free-base carbazole derivatives of formula (I), which are described as “only sparingly soluble in neutral aqueous solutions” and “hardly form acid addition salt forms” [1]. This qualitative statement establishes a within‑series differentiation: the monohydrochloride salt overcomes the solubility limitation that characterises most congeners. YM116, while not directly compared in the same patent, is a free base with no salt form reported in the primary literature and is subject to the same class‑level solubility constraint [2].

Solubility Oral bioavailability Formulation CYP17A1 inhibitor

Enzyme Inhibition Selectivity: 17,20-Lyase vs. 17α-Hydroxylase Activity of Carbazole Derivative 1 Compared with Ketoconazole

Ketoconazole, a non‑selective CYP17A1 inhibitor, suppresses both 17α‑hydroxylase and 17,20‑lyase activities, leading to broader adrenal suppression and off‑target cortisol reduction. Patent CN1126473A and WO1996014090A1 describe carbazole derivatives of formula (I)—including Carbazole derivative 1—as “potent and selective inhibitors of the enzyme steroidal 17,20‑lyase” [1][2]. Although the patents do not report a numerical selectivity ratio for Carbazole derivative 1 itself, the in‑class comparator YM116 has been independently shown to preferentially inhibit 17,20‑lyase activity with a Ki of 0.38 nM for lyase activity, while sparing 17α‑hydroxylase at concentrations that profoundly suppress androgen synthesis in NCI‑H295 cells [3]. This class‑level selectivity profile distinguishes carbazole‑based inhibitors from non‑selective imidazole antifungals like ketoconazole.

CYP17A1 17,20-lyase 17α-hydroxylase Selectivity Ketoconazole

Cyclodextrin‑Enabled Formulation Advantage of Carbazole Derivative 1 vs. Standard Free‑Base Carbazole Suspensions

Patent WO1996014090A1 demonstrates that combining Carbazole derivative 1 monohydrochloride with cyclodextrins (β‑CD, randomly methylated β‑CD, hydroxypropyl‑β‑CD) enables “very high‑dose formulations” suitable for conditions requiring constant high plasma levels of the carbazole drug [1]. The patent specifically states that the amount of cyclodextrin carrier administered can be substantially reduced when using the monohydrochloride salt versus the poorly soluble free‑base forms. In contrast, YM116 has been studied in standard suspension or solution formulations without a dedicated solubility‑enhancing carrier system, and no cyclodextrin‑complexed formulation has been reported for this comparator [2].

Cyclodextrin complexation Solubilisation High-dose formulation Oral delivery

Side‑Chain Pharmacophore Differentiation: 3‑Pyridinylmethyl (Carbazole Derivative 1) vs. 4‑Imidazolylmethyl (YM116) and Impact on Binding Kinetics

The two closest carbazole‑based 17,20‑lyase inhibitors differ in their heterocyclic side chains at the 7‑position (Carbazole derivative 1: 3‑pyridinylmethyl; YM116: 4‑imidazolylmethyl) and in the presence of a 2‑fluoro substituent unique to Carbazole derivative 1 [1][2]. YM116’s imidazole ring coordinates the heme iron of CYP17A1, contributing to its competitive inhibition with a Ki of 0.38 nM and an IC50 of 5.1 nM for dehydroepiandrosterone (DHEA) production in NCI‑H295 cells [2]. The pyridine ring of Carbazole derivative 1 provides a weaker heme‑coordinating nitrogen, which may result in a different binding mode and altered inhibition kinetics. Additionally, the 2‑fluoro substituent on Carbazole derivative 1 is absent in YM116 and is noted in the patent as an electron‑withdrawing group that influences the compound’s overall potency and metabolic stability [1].

Structure-activity relationship Pharmacophore CYP17A1 binding Heterocyclic side chain

Optimal Research and Industrial Application Scenarios for Carbazole Derivative 1 Based on Differentiated Evidence


In Vivo Prostate Cancer Xenograft Studies Requiring High and Sustained Oral Exposure

Carbazole derivative 1 monohydrochloride, formulated with cyclodextrin as described in WO1996014090A1, is the preferred carbazole‑based 17,20‑lyase inhibitor for rodent xenograft models of androgen‑dependent prostate cancer where high‑dose oral administration and constant plasma levels are critical [1]. The patent explicitly validates “very high‑dose formulations” with reduced cyclodextrin carrier load for this salt form, a capability not demonstrated for YM116 or other free‑base carbazole analogues [1][2].

Pharmacodynamic Studies of Selective Androgen Depletion Without Cortisol Suppression

In experimental designs where concomitant cortisol reduction would confound interpretation (e.g., metabolic studies, immune function assays), Carbazole derivative 1 offers the class‑level selectivity of carbazole‑based 17,20‑lyase inhibitors over 17α‑hydroxylase, distinguishing it from non‑selective agents like ketoconazole [1][2]. Although direct selectivity data for Carbazole derivative 1 remain unpublished, its membership in the selective carbazole pharmacophore class—validated by YM116’s preferential lyase inhibition with Ki = 0.38 nM [3]—supports its use in protocols requiring targeted androgen pathway interrogation.

Comparative Structure–Activity Relationship (SAR) Studies of CYP17A1 Inhibitor Side Chains

The unique combination of a 2‑fluoro substituent and a 3‑pyridinylmethyl side chain in Carbazole derivative 1 makes it an essential comparator for SAR campaigns that benchmark imidazole‑containing carbazoles (e.g., YM116) against pyridine‑containing analogues [1][2]. Systematic head‑to‑head comparisons of these two compounds in parallel CYP17A1 inhibition assays and pharmacokinetic studies can elucidate the contribution of heme‑coordinating strength (imidazole vs. pyridine) and fluorine substitution to potency, selectivity, and metabolic stability [1][2].

Cyclodextrin‑Based Formulation Development for Poorly Soluble Carbazole Drugs

Carbazole derivative 1 monohydrochloride serves as a model compound for developing cyclodextrin‑complexed formulations of carbazole‑based enzyme inhibitors, as its patent‑documented compatibility with β‑CD, randomly methylated β‑CD, and hydroxypropyl‑β‑CD provides a validated starting point for formulation scientists [1]. This application scenario is particularly valuable for industrial laboratories seeking to improve the oral bioavailability of carbazole candidates that share the solubility limitations of the free‑base series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbazole derivative 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.